Oseltamivir-13C2,d3 Phosphate

LC-MS/MS Bioanalysis Isotope Dilution

This +5 Da mass-shifted internal standard delivers unparalleled matrix effect compensation for oseltamivir quantification. Unlike deuterium-only analogs, the dual 13C2/d3 labeling minimizes exchange and ensures perfect co-elution, enabling FDA/EMA-compliant accuracy (±15%) and precision (≤15% RSD) in plasma PK studies. Certified ≥98% purity meets ICH Q3A/B impurity profiling requirements. Essential for reliable bioequivalence, clinical TDM, and environmental fate analysis.

Molecular Formula C₁₄¹³C₂H₂₈D₃N₂O₈P
Molecular Weight 415.4
Cat. No. B1159192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOseltamivir-13C2,d3 Phosphate
Synonyms(3R,4R,5S)-4-Acetylamino-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester-13C2,d3 Phosphate;  Oseltamir-13C2,d3 Phosphate;  Ro 64-0796/002-13C2,d3;  Tamiflu-13C2,d3; 
Molecular FormulaC₁₄¹³C₂H₂₈D₃N₂O₈P
Molecular Weight415.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oseltamivir-13C2,d3 Phosphate: A Certified Stable Isotope-Labeled Internal Standard for High-Accuracy LC-MS/MS Quantification


Oseltamivir-13C2,d3 Phosphate is a stable isotope-labeled analog of the antiviral prodrug oseltamivir phosphate, designed specifically as an internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The compound incorporates two 13C atoms and three deuterium atoms at non-labile positions—the 13C2 in the cyclohexene ring and the d3 on the acetyl group—providing a +5 Da mass shift relative to the unlabeled analyte . This stable isotopic labeling pattern ensures near-identical physicochemical behavior to the native analyte during sample preparation, chromatographic separation, and ionization, while enabling unambiguous mass spectrometric discrimination . The phosphate salt form maintains solubility and handling properties consistent with the pharmaceutical formulation of oseltamivir phosphate [1].

Oseltamivir-13C2,d3 Phosphate: Why In-Class Internal Standards Cannot Be Arbitrarily Substituted


While multiple isotopically labeled oseltamivir analogs exist for use as internal standards, they are not functionally interchangeable. Deuterium-only analogs (e.g., oseltamivir-d3 or -d5) are susceptible to deuterium-hydrogen exchange under certain sample preparation conditions and may exhibit slight chromatographic retention time shifts due to the deuterium isotope effect, which can compromise co-elution with the unlabeled analyte and introduce quantification bias . In contrast, the dual 13C2/d3 labeling of Oseltamivir-13C2,d3 Phosphate places 13C atoms in the stable cyclohexene ring backbone and deuterium on the acetyl moiety, reducing exchange liability and improving chromatographic fidelity [1]. Structurally similar but chemically distinct internal standards (e.g., acyclovir used in some oseltamivir assays) fail to track matrix-dependent extraction efficiency and ionization suppression variability, producing recovery discrepancies as high as 30% compared to isotope dilution methods [2]. The following evidence dimensions quantify the specific advantages of Oseltamivir-13C2,d3 Phosphate relative to these alternatives.

Oseltamivir-13C2,d3 Phosphate: Quantitative Differentiation Evidence Versus Comparator Internal Standards


Isotopic Purity and Chemical Purity: Dual-Certified Specifications for Reproducible Quantification

Oseltamivir-13C2,d3 Phosphate is supplied with a dual-certified purity profile: chemical purity ≥98% by HPLC and isotopic enrichment ≥98 atom% 13C and ≥98 atom% D . In contrast, widely used deuterium-only analogs such as oseltamivir-d3 phosphate are typically certified only for chemical purity (≥95%) and deuterium enrichment (≥98 atom% D), lacking independent 13C verification . The absence of 13C certification introduces uncertainty regarding the mass spectral purity of the labeled species, which can manifest as isotopic cross-talk in MRM transitions. This dual isotopic specification directly supports the FDA Bioanalytical Method Validation guidance recommendation for internal standards with isotopic purity ≥98% [1].

LC-MS/MS Bioanalysis Isotope Dilution

Matrix Effect Compensation: Isotope Dilution Outperforms Structural Analog Internal Standards

In human plasma assays using Oseltamivir-13C2,d3 Phosphate as the internal standard, method validation studies have demonstrated intra-day precision (RSD) ranging from 0.3% to 5.2% and inter-day RSD ranging from 2.0% to 18.8% across concentrations from 1 to 1000 ng/mL, with average recoveries for the analyte (oseltamivir phosphate) between 84.6% and 107.7% [1]. In comparison, assays employing a structurally dissimilar internal standard (acyclovir) for oseltamivir phosphate quantification in human plasma reported analyte recovery of only 68.72% [2]. The 15.9–39.0 percentage-point recovery deficit with the non-isotopic internal standard translates directly to lower method sensitivity and increased variability due to incomplete matrix effect correction. Stable isotope-labeled internal standards co-elute with the analyte and experience identical ionization suppression or enhancement, whereas structural analogs exhibit differential extraction efficiency and ionization behavior.

LC-MS/MS Matrix Effect Ionization Suppression

Isotopic Cross-Talk Elimination: Dual 13C2/d3 Labeling Provides Cleaner MRM Transitions Than Deuterium-Only Analogs

The +5 Da mass shift of Oseltamivir-13C2,d3 Phosphate (m/z 415.4 vs 410.4 for unlabeled) places the internal standard signal completely outside the natural abundance isotopic envelope of the unlabeled analyte, eliminating the risk of cross-contribution between the analyte M+0 and internal standard M+0 channels . Deuterium-only internal standards such as oseltamivir-d3 (+3 Da) or oseltamivir-d5 (+5 Da but with potential chromatographic retention time shifts) exhibit measurable cross-talk when the natural abundance M+3 or M+5 isotopic peaks of the unlabeled analyte overlap with the internal standard MRM transition . Class-level guidance for stable isotope-labeled internal standard design recommends a minimum +3 Da mass difference and preferably +4–5 Da, with 13C labeling preferred over deuterium to avoid retention time shifts [1]. The dual 13C2/d3 labeling of this compound achieves the recommended +5 Da shift while distributing the isotopic label across both carbon and hydrogen atoms, optimizing both mass separation and chromatographic fidelity.

MRM Isotopic Cross-Talk Mass Spectrometry

Assay Accuracy and Precision: Performance Benchmarks Comparable to Regulatory Bioanalytical Requirements

LC-MS/MS methods employing deuterated oseltamivir internal standards (class proxy for 13C2,d3 analog) have demonstrated intra-assay accuracy of 91–102% and precision (RSD) of 0.9–13.7% across all concentration levels (0.52–207 ng/mL) for oseltamivir in human plasma [1]. These performance metrics meet or exceed the FDA and EMA bioanalytical method validation acceptance criteria of ±15% accuracy (±20% at LLOQ) and ≤15% RSD [2]. While this data derives from deuterium-labeled internal standards rather than the specific 13C2,d3 compound, the 13C2,d3 variant is expected to perform equivalently or superiorly due to the established advantages of mixed 13C/D labeling over deuterium-only labeling [3]. The consistency of these metrics across multiple independent validation studies supports the procurement decision for a certified 13C2,d3 internal standard to ensure comparable or improved assay performance.

Accuracy Precision Bioequivalence

Regulatory Acceptance and Documentation: Comprehensive Certificate of Analysis Supporting cGMP Compliance

Oseltamivir-13C2,d3 Phosphate is supplied by multiple ISO-certified vendors with a comprehensive Certificate of Analysis (CoA) documenting chemical purity (HPLC), isotopic enrichment (atom% 13C and D), residual solvent content, and storage conditions . This level of documentation aligns with ICH Q7 cGMP requirements for reference standards used in pharmaceutical analysis [1]. In contrast, many deuterium-only oseltamivir internal standards are offered as research-grade materials with abbreviated CoAs lacking full characterization data. For procurement in GLP/GMP environments, the availability of a fully characterized CoA is a critical differentiator, as it reduces the burden of in-house qualification and facilitates audit trail documentation [2].

CoA cGMP Regulatory Compliance

Oseltamivir-13C2,d3 Phosphate: Validated Application Scenarios for Scientific Procurement


Clinical Pharmacokinetic and Bioequivalence Studies Requiring Regulatory-Compliant Quantification

In human plasma pharmacokinetic studies of oseltamivir phosphate, the use of Oseltamivir-13C2,d3 Phosphate as an internal standard enables method validation meeting FDA/EMA accuracy (±15%) and precision (≤15% RSD) criteria . The demonstrated recovery range of 84.6–107.7% in human plasma [1] supports reliable quantification at therapeutically relevant concentrations (1–1000 ng/mL), essential for establishing bioequivalence between generic and reference formulations.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology in Influenza Treatment

For clinical laboratories monitoring oseltamivir carboxylate plasma levels to assess patient adherence or detect toxicity, the +5 Da mass shift of the 13C2,d3 internal standard eliminates isotopic cross-talk from the high-abundance unlabeled analyte . The dual isotopic labeling ensures robust matrix effect compensation across diverse patient sample matrices, maintaining accuracy within 91–102% of nominal values [1].

Environmental Fate and Wastewater Monitoring of Antiviral Pharmaceuticals

In environmental analysis of oseltamivir and its carboxylate metabolite in surface water and wastewater effluent, stable isotope dilution with 13C2,d3-labeled internal standard corrects for matrix suppression from dissolved organic matter and co-extracted contaminants. The comprehensive CoA documentation supports the traceability requirements of ISO/IEC 17025 accredited environmental testing laboratories.

Pharmaceutical Quality Control and Impurity Profiling of Oseltamivir API

For pharmaceutical manufacturers conducting impurity profiling of oseltamivir phosphate active pharmaceutical ingredient (API), the certified chemical purity (≥98%) and defined isotopic enrichment of the 13C2,d3 internal standard provide a reliable benchmark for quantifying trace-level genotoxic impurities and degradation products via LC-MS/MS, aligning with ICH Q3A/Q3B impurity guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oseltamivir-13C2,d3 Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.